molecular formula C11H13NO5S B3958960 [1-(Benzenesulfonamido)-1-oxopropan-2-yl] acetate

[1-(Benzenesulfonamido)-1-oxopropan-2-yl] acetate

Cat. No.: B3958960
M. Wt: 271.29 g/mol
InChI Key: RKAZEGKYWYBWKW-UHFFFAOYSA-N
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Description

[1-(Benzenesulfonamido)-1-oxopropan-2-yl] acetate is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide group attached to a propan-2-yl acetate moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Benzenesulfonamido)-1-oxopropan-2-yl] acetate typically involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamide intermediate. This intermediate is then reacted with an acylating agent, such as acetic anhydride, to introduce the acetate group. The reaction conditions generally include the use of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

[1-(Benzenesulfonamido)-1-oxopropan-2-yl] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [1-(Benzenesulfonamido)-1-oxopropan-2-yl] acetate is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of sulfonamide-based ligands and catalysts .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Sulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes .

Medicine

Medically, this compound is explored for its antimicrobial properties. Sulfonamide derivatives have been used to treat bacterial infections by inhibiting the synthesis of folic acid in bacteria .

Industry

In the industrial sector, this compound is used in the production of polymers and as an intermediate in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of [1-(Benzenesulfonamido)-1-oxopropan-2-yl] acetate involves the inhibition of specific enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to the disruption of folic acid synthesis in microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1-(Benzenesulfonamido)-1-oxopropan-2-yl] acetate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the benzenesulfonamide and acetate groups allows for versatile applications in various fields .

Properties

IUPAC Name

[1-(benzenesulfonamido)-1-oxopropan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5S/c1-8(17-9(2)13)11(14)12-18(15,16)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAZEGKYWYBWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NS(=O)(=O)C1=CC=CC=C1)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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